15-Ketoprostaglandin E1 is a metabolite of Prostaglandin E1 (PGE1), a naturally occurring prostaglandin. It is formed through the enzymatic oxidation of PGE1 by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) [, ]. 15-Ketoprostaglandin E1 plays a role in various physiological processes, including inflammation and platelet aggregation [, ].
The synthesis of 15-keto Prostaglandin E1 can be approached through several methods, primarily involving the oxidation of Prostaglandin E1. The most common synthetic strategy includes:
The yield and efficiency of these methods can vary significantly based on the specific conditions employed, such as solvent choice and reaction time.
The molecular structure of 15-keto Prostaglandin E1 is characterized by a cyclopentane ring with several functional groups:
The structural integrity is crucial for its interaction with biological systems, although the presence of the keto group significantly alters its reactivity compared to Prostaglandin E1 .
15-keto Prostaglandin E1 participates in various chemical reactions primarily due to its functional groups:
These reactions are critical for understanding its pharmacokinetics and biological implications.
The mechanism of action for 15-keto Prostaglandin E1 primarily revolves around its role as a metabolite rather than an active agent. While it does not exhibit significant biological activity itself, it serves as a marker for the metabolism of Prostaglandin E1:
The physical and chemical properties of 15-keto Prostaglandin E1 are essential for its identification and characterization:
These properties influence its handling and storage conditions in laboratory settings .
15-keto Prostaglandin E1 has several scientific applications:
Understanding these applications helps elucidate its relevance in both basic research and clinical contexts.
Prostaglandin E1 originates from dihomo-γ-linolenic acid (DGLA), a 20-carbon omega-6 fatty acid. The enzymatic conversion begins with the liberation of DGLA from membrane phospholipids via phospholipase A2 activity. Cyclooxygenase (COX) enzymes, specifically Cyclooxygenase-1 and Cyclooxygenase-2, then catalyze the oxygenation and cyclization of DGLA to form the unstable intermediate Prostaglandin H1. This intermediate is subsequently isomerized to Prostaglandin E1 through the action of specific Prostaglandin E synthases, which vary in tissue distribution and regulatory mechanisms [8].
The metabolic fate of Prostaglandin E1 involves rapid and efficient enzymatic modifications primarily during its first pass through the pulmonary circulation. The key sequential metabolic pathway is outlined below:
Table 1: Primary Metabolic Pathway of Prostaglandin E1 in Humans
Step | Enzyme | Substrate | Product | Tissue Localization |
---|---|---|---|---|
1 | 15-hydroxyprostaglandin dehydrogenase | Prostaglandin E1 | 15-keto Prostaglandin E1 | Lung, Kidney, Liver |
2 | Prostaglandin Δ¹³-reductase | 15-keto Prostaglandin E1 | 13,14-dihydro-15-keto Prostaglandin E1 | Liver, Kidney |
3 | β-Oxidation | 13,14-dihydro-15-keto Prostaglandin E1 | Dicarboxylic acids | Liver |
4 | ω-Oxidation | Dicarboxylic acids | Tetranor metabolites | Liver |
This pathway ensures rapid deactivation of the potent vasodilatory and antiplatelet effects of Prostaglandin E1. The initial dehydrogenation step, yielding 15-keto Prostaglandin E1, occurs with high efficiency in the lungs, with studies indicating that over 90% of circulating Prostaglandin E1 is metabolized during a single pulmonary transit. The resulting 15-keto Prostaglandin E1 exhibits significantly reduced biological activity at the Prostaglandin E1 receptors. The subsequent metabolite, 13,14-dihydro-15-keto Prostaglandin E1, demonstrates enhanced plasma stability compared to its precursors, leading to a longer half-life and allowing it to serve as a measurable indicator of systemic Prostaglandin E1 turnover in clinical studies [5] [7].
15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the primary enzyme responsible for the conversion of Prostaglandin E1 to 15-keto Prostaglandin E1. This enzyme belongs to the short-chain dehydrogenase/reductase superfamily and catalyzes the NAD⁺-dependent oxidation of the 15(S)-hydroxyl group present in most prostaglandins and lipoxins, introducing a ketone moiety. This reaction represents the critical first step in the inactivation cascade of bioactive prostaglandins [1] [3].
Table 2: Characteristics of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)
Property | Detail |
---|---|
Catalytic Reaction | Oxidation of 15(S)-hydroxyl group → 15-keto group (NAD⁺ → NADH + H⁺) |
Primary Cofactor | Nicotinamide adenine dinucleotide (NAD⁺) |
Substrate Specificity | Broad specificity for Prostaglandins E1, E2, F2α; Lipoxin A4 |
Tissue Distribution | Ubiquitous; High levels in lung, liver, kidney, placenta |
Regulation | Downregulated by inflammatory cytokines (e.g., Interleukin-1β); Upregulated by TGF-β signaling |
Biochemically, 15-PGDH operates through a highly ordered sequential mechanism. Nicotinamide adenine dinucleotide binds first, inducing a conformational change that creates the prostaglandin-binding pocket. Prostaglandin E1 then binds, positioning its 15(S)-hydroxyl group near the catalytic residues (typically a serine-tyrosine-lysine triad) and the nicotinamide ring of NAD⁺. Hydride transfer from the prostaglandin carbon-15 to NAD⁺ generates NADH and the 15-keto product, 15-keto Prostaglandin E1. Both products are then released, completing the catalytic cycle. The reaction is effectively irreversible under physiological conditions due to the favorable equilibrium constant and rapid product dissociation [1] [5] [6].
The expression and activity of 15-PGDH are crucial determinants of local prostaglandin concentrations. Its downregulation, frequently observed in cancers such as gastric and colorectal adenocarcinoma, leads to increased levels of active Prostaglandin E2 (and presumably Prostaglandin E1), promoting cell proliferation and inflammation. Conversely, upregulation of 15-PGDH serves as a protective mechanism to limit prostaglandin signaling. Interleukin-1β suppresses 15-PGDH expression, partly through inhibition of its gene promoter activity, creating a dual pro-inflammatory effect by simultaneously upregulating Cyclooxygenase-2 while downregulating prostaglandin degradation [1].
The discovery of 15-keto Prostaglandin E1 is intrinsically linked to the broader investigation of prostaglandin metabolism in the mid-20th century. Following Ulf von Euler's coining of the term "prostaglandin" in 1935 after isolation from seminal fluid, research intensified in the 1960s to understand the biosynthesis and fate of these potent lipid mediators. Early work by Anggård and Samuelsson in the 1960s was pivotal in delineating the primary pathways of prostaglandin catabolism. Their studies using radiolabeled Prostaglandin E1 in guinea pig lung tissue identified 15-keto Prostaglandin E1 as the major initial metabolite, characterized by significantly reduced biological activity compared to its parent compound [5] [7].
A key milestone was the purification and characterization of 15-PGDH from swine lung by Anggård and Samuelsson in 1964 and 1966. This work established the enzymatic basis for 15-keto metabolite formation and demonstrated the enzyme's specificity for prostaglandins with a 15(S)-hydroxyl group. Concurrent metabolic studies in humans, notably by Hamberg and Samuelsson in 1971, confirmed that 15-keto Prostaglandin E1 is a major circulating metabolite following Prostaglandin E1 administration, although its inherent instability in plasma complicated precise quantification. This instability, resulting from spontaneous dehydration reactions forming bicyclic derivatives, necessitated the development of specialized analytical techniques, including radioimmunoassays targeting stable degradation products like 11-deoxy-13,14-dihydro-15-keto-11,16-cyclo-Prostaglandin E1 [7] [5].
The traditional classification of 15-keto Prostaglandin E1 as biologically inert dominated scientific understanding for decades. However, recent pharmacological insights, particularly from studies on the analogous metabolite 15-keto Prostaglandin E2, suggest a more complex picture. Research indicates that while 15-keto metabolites possess drastically reduced affinity for the primary Prostaglandin E receptors, they may still exhibit selective receptor interactions or function as "switched agonists," potentially activating different receptor subtypes with distinct signaling outcomes. This evolving perspective positions 15-keto Prostaglandin E1 not merely as an inactivation product but potentially as a participant in nuanced feedback mechanisms regulating prostaglandin signaling [3].
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7
CAS No.: 307326-25-6